
2,5-dipyridin-3-ylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dipyridin-3-ylpyridine is a heterocyclic compound that features three pyridine rings Pyridine is a basic heterocyclic organic compound with the chemical formula C₅H₅N The structure of this compound consists of a central pyridine ring substituted at the 2 and 5 positions with pyridin-3-yl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dipyridin-3-ylpyridine can be achieved through several methods. One common approach involves the use of palladium-catalyzed cross-coupling reactions. For example, the Suzuki-Miyaura coupling reaction can be employed, where a pyridine boronic acid derivative reacts with a pyridine halide in the presence of a palladium catalyst and a base. The reaction typically occurs in an organic solvent such as toluene or dimethylformamide (DMF) at elevated temperatures .
Another method involves the direct C-H activation of pyridine rings using transition metal catalysts. This approach allows for the selective functionalization of the pyridine ring at specific positions, leading to the formation of this compound under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions due to their efficiency and scalability. The use of continuous flow reactors can enhance the production rate and yield by providing better control over reaction conditions and minimizing side reactions .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dipyridin-3-ylpyridine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2,5-Dipyridin-3-ylpyridine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2,5-dipyridin-3-ylpyridine depends on its specific application. In coordination chemistry, it acts as a bidentate ligand, coordinating to metal centers through the nitrogen atoms of the pyridine rings. This coordination can influence the electronic properties of the metal center, leading to unique catalytic or photophysical properties .
In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π stacking, or coordination to metal ions. These interactions can modulate the activity of the target molecule, leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
2,5-Dipyridin-3-ylpyridine can be compared with other similar compounds, such as:
2,2’-Bipyridine: A well-known bidentate ligand used in coordination chemistry.
1,10-Phenanthroline: Another bidentate ligand with a similar structure but different electronic properties.
2,4,6-Tris(pyridin-2-yl)-1,3,5-triazine: A tridentate ligand with three pyridine rings arranged around a triazine core.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to different coordination geometries and electronic properties compared to other ligands .
Propriétés
Formule moléculaire |
C15H11N3 |
|---|---|
Poids moléculaire |
233.27 g/mol |
Nom IUPAC |
2,5-dipyridin-3-ylpyridine |
InChI |
InChI=1S/C15H11N3/c1-3-12(9-16-7-1)13-5-6-15(18-11-13)14-4-2-8-17-10-14/h1-11H |
Clé InChI |
IMXCJUGAEIDZNS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C2=CN=C(C=C2)C3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[9-[(1R,5R,7R,8S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-8-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-2,6-dioxabicyclo[3.2.1]octan-7-yl]purin-6-yl]benzamide](/img/structure/B13114813.png)

![6-Chloro-2,8-dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13114821.png)
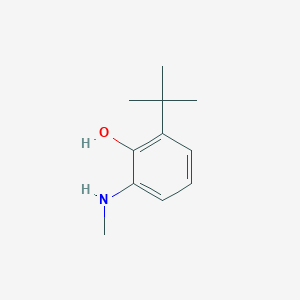
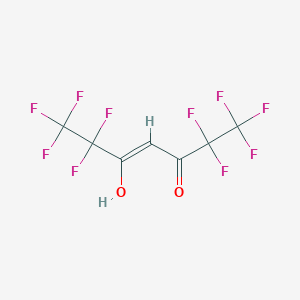
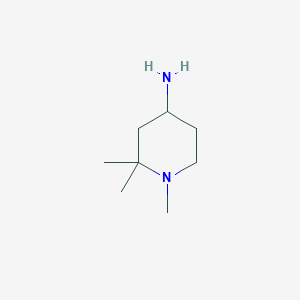
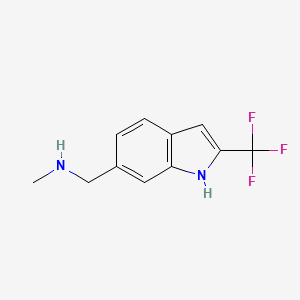


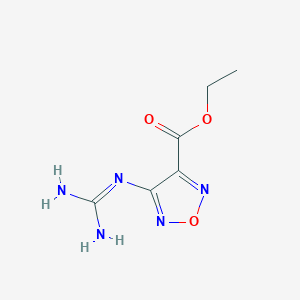
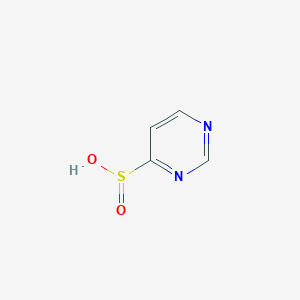
![4-Chloro-1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B13114879.png)

